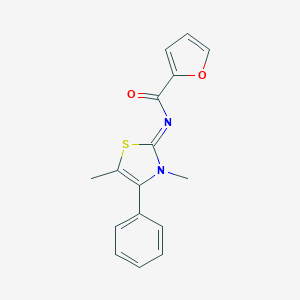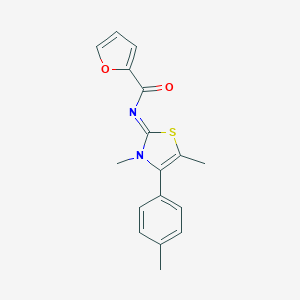![molecular formula C19H20BrN5O2S B305314 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B305314.png)
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide, also known as APTR, is a novel compound that has garnered significant attention in the scientific community due to its potential biomedical applications. APTR is a triazole-based compound that has been shown to exhibit potent biological activity, making it an attractive candidate for use in various research applications.
作用機序
The mechanism of action of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting various enzymes and proteins that are involved in cellular processes. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. This compound has also been shown to exhibit antibacterial and antifungal activity by disrupting the membrane integrity of bacteria and fungi.
実験室実験の利点と制限
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide has several advantages for use in lab experiments. One of the primary advantages of this compound is its potent biological activity, which makes it an attractive candidate for use in various research applications. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide. One potential area of research is the development of new anti-cancer drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields. Furthermore, research is needed to explore the potential toxicity of this compound and its potential side effects. Overall, this compound is a promising compound that has the potential to make a significant impact in various scientific research fields.
合成法
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of various reagents. The synthesis of this compound involves the reaction of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol with 4-bromo-2,6-dimethylbenzoyl chloride in the presence of triethylamine. The resulting product is then treated with N-(2-chloroethyl)acetamide in the presence of triethylamine to yield this compound.
科学的研究の応用
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide has shown potential in various scientific research applications. One of the primary applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent anti-cancer activity, making it an attractive candidate for the development of new anti-cancer drugs. Additionally, this compound has been shown to exhibit antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.
特性
分子式 |
C19H20BrN5O2S |
|---|---|
分子量 |
462.4 g/mol |
IUPAC名 |
2-[[4-amino-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H20BrN5O2S/c1-12-8-14(20)9-13(2)18(12)22-17(26)11-28-19-24-23-16(25(19)21)10-27-15-6-4-3-5-7-15/h3-9H,10-11,21H2,1-2H3,(H,22,26) |
InChIキー |
TZJJBTMUSQYACG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)CSC2=NN=C(N2N)COC3=CC=CC=C3)C)Br |
正規SMILES |
CC1=CC(=CC(=C1NC(=O)CSC2=NN=C(N2N)COC3=CC=CC=C3)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305231.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305233.png)
![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenethyl-methanesulfonamide](/img/structure/B305234.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305237.png)





![3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide](/img/structure/B305246.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)nicotinamide](/img/structure/B305247.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-thiophenecarboxamide](/img/structure/B305248.png)
![N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide](/img/structure/B305250.png)
